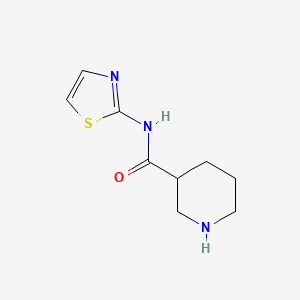

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of 1,3-thiazole with piperidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes selective substitution at the C-2 and C-5 positions due to its electron-deficient character.

-

Key Insight : Electrophilic substitution at C-5 is favored due to the electron-withdrawing effect of the carboxamide group at C-2 .

Oxidation and Reduction Reactions

The carboxamide and piperidine groups participate in redox transformations.

Oxidation

-

Carboxamide Oxidation :

-

Thiazole Ring Oxidation :

Reduction

-

Carboxamide Reduction :

-

Reagents: LiAlH₄/THF, reflux

-

Outcome: Reduction to amine derivatives (e.g., N-(thiazol-2-yl)piperidine-3-amine).

-

-

Piperidine Ring Hydrogenation :

-

Reagents: H₂/Pd-C, EtOH

-

Outcome: Saturation of the piperidine ring to form decahydro derivatives.

-

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Example: Reaction with aryl halides under Pd catalysis yields biaryl thiazole-piperidine conjugates with enhanced bioactivity .

Hydrolysis and Condensation

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Biological Derivatization

The compound undergoes functionalization to enhance pharmacokinetic properties:

| Modification | Reagents | Application | Source |

|---|---|---|---|

| Sulfonylation | 4-Fluorophenylsulfonyl chloride | Improved CNS penetration | |

| Acylation | Acetic anhydride, Pyridine | Enhanced metabolic stability |

Key Research Findings

-

Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole C-5 position show MIC values of 2–8 µg/mL against S. aureus .

-

Enzyme Inhibition : N-Acylated analogs exhibit IC₅₀ = 0.4 µM against carbonic anhydrase III due to hydrophobic interactions with the active site .

-

Synthetic Yield Optimization : Microwave-assisted reactions (150°C, 20 min) improve yields to 85–92% compared to conventional heating (60–70%) .

Reaction Mechanism Highlights

-

Thiazole Electrophilicity : The C-5 position’s δ⁺ charge facilitates nucleophilic attack, as shown by DFT calculations (charge density: C-2 = −0.12, C-5 = +0.09) .

-

Carboxamide Reactivity : The carbonyl oxygen’s lone pairs participate in hydrogen bonding, influencing hydrolysis rates (t₁/₂ = 3h in pH 7.4 buffer).

Aplicaciones Científicas De Investigación

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is a chemical compound with potential applications in various scientific research fields. Derivatives of both thiazole and piperidine have demonstrated a range of biological activities, making this compound a promising candidate for pharmaceutical and agrochemical studies .

Thiazole Derivatives

Thiazole derivatives exhibit diverse biological activities, including anti-inflammatory, antipyretic, antiviral, antimicrobial, antifungal, and anticancer properties . They have also been explored for use as anticoagulants, antiarrhythmics, antidepressants, and in the treatment of Alzheimer's disease, hypertension, schizophrenia, hepatitis C, allergies, HIV, and diabetes . Additionally, they are utilized in functional dye synthesis and as herbicides .

Piperidine Derivatives

Piperidine derivatives also possess a broad pharmacological spectrum, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects . They are used in medications such as voglibose (anti-diabetic) and donepezil (Alzheimer's therapy) . Piperidine derivatives have shown potential as pesticides and insecticides .

Antimicrobial Activity of Thiazole Derivatives

Research has demonstrated that certain thiazole derivatives exhibit antimicrobial activity against various bacteria . For example, some synthesized compounds were tested against Gram-positive bacteria like Bacillus cereus and Staphylococcus, as well as Gram-negative bacteria like E. coli and Pseudomonas aeruginosa . One study found that the thiazole compound N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid exhibited promising antibacterial activity .

Antitubercular Activity of Benzothiazole Derivatives

Benzothiazole derivatives have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis . Some compounds exhibited better activity than Isoniazid (INH) and demonstrated high selectivity and bioavailability .

While there is no direct data available within the provided search results regarding specific applications of this compound, the documented activities of thiazole and piperidine derivatives suggest potential research avenues . These include:

- Antimicrobial Research: Investigating the compound's activity against various bacterial and fungal strains .

- Anticancer Studies: Exploring its potential cytotoxic effects on cancer cells and mechanisms of action .

- Anti-inflammatory Assays: Evaluating its ability to reduce inflammation in cellular and animal models .

- Neurological Research: Assessing its potential in treating neurodegenerative diseases like Alzheimer's .

- Diabetes Research: Studying its effects on glucose metabolism and insulin sensitivity .

Mecanismo De Acción

The mechanism of action of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(thiazol-2-yl)piperidine-3-carboxamide hydrochloride: A similar compound with a hydrochloride salt form.

N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide: A derivative with a chlorobenzo group.

Uniqueness

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its thiazole ring and piperidine moiety contribute to its versatility in chemical reactions and biological activities .

Actividad Biológica

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, primarily attributed to its thiazole and piperidine moieties. Research indicates that it possesses antimicrobial , anti-inflammatory , and anticancer properties. The thiazole ring is known for its interactions with various enzymes and receptors, influencing multiple biochemical pathways.

-

Antimicrobial Activity :

- This compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

-

Anti-inflammatory Properties :

- The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

-

Anticancer Effects :

- Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly through the activation of caspase pathways. It has shown selective cytotoxicity towards specific cancer cell lines, including lung adenocarcinoma (A549) and colon carcinoma (HCT-15) cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study by Evren et al. (2019), this compound was tested against A549 human lung adenocarcinoma cells. The compound demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase-3 activity.

Table 2: Anticancer Efficacy

Propiedades

IUPAC Name |

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9/h4-5,7,10H,1-3,6H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAIYAJUDSEEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.